Raphanatin

Description

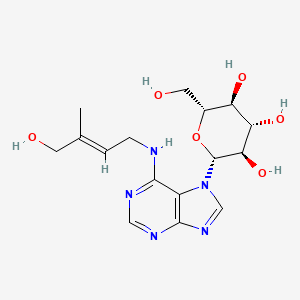

Structure

2D Structure

3D Structure

Properties

CAS No. |

38165-56-9 |

|---|---|

Molecular Formula |

C16H23N5O6 |

Molecular Weight |

381.38 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11-,12+,13-,16-/m1/s1 |

InChI Key |

HTDHRCLVWUEXIS-HNVSNYHQSA-N |

Isomeric SMILES |

C/C(=C\CNC1=NC=NC2=C1N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |

Appearance |

Solid powder |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-beta-D-glucopyranosylzeatin raphanatin |

Origin of Product |

United States |

Occurrence and Endogenous Profiling in Plant Systems

Endogenous Detection and Quantification in Specific Plant Species

The presence and concentration of raphanatin vary among plant species and even within different parts and developmental stages of the same plant. Its detection and quantification typically involve analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) acs.orgnih.govmdpi.com.

Radish (Raphanus sativus) as a Primary Research Model

Radish (Raphanus sativus) is a primary research model for studying this compound, from which the compound derives its name ontosight.ai. This compound has been identified as an endogenous cytokinin in radish seeds core.ac.ukacs.orgnih.govnih.gov. Early research utilizing gas chromatographic-mass spectrometric analysis with deuterium-labelled standards confirmed the presence and allowed for the quantitation of this compound in radish seeds core.ac.uknih.gov. One study reported an endogenous this compound concentration of 6.8 x 10-7 g/g seed core.ac.uk.

Studies on radish have also investigated the levels of various glucosinolates, including those structurally related to this compound, in different tissues and developmental stages. For instance, analysis of radish taproots and leaves during vegetative growth stages revealed variations in glucosinolate content, with aliphatic glucosinolates being predominant frontiersin.org. While glucoraphasatin (4-methylthio-3-butenyl GSL) is often the predominant glucosinolate in radish taproots, accounting for a large percentage of total glucosinolates, the presence and levels of other related compounds like this compound are also investigated in these studies frontiersin.org.

Comparative Analysis in Other Plant Taxa and Agricultural Crops

While Raphanus sativus is a key source, this compound's occurrence is not limited to radish. It has been suggested that this compound, as a metabolite of zeatin, may be present in other plant species where zeatin and its derivatives are found annualreviews.orgfrontiersin.organnualreviews.org. Cytokinin N-glucosides, including structures similar to this compound (a 7-glucosylzeatin), have been detected in a wide variety of evolutionarily distinct vascular plants, such as Petunia hybrida, Nicotiana tabacum, Musa acuminata, Lilium elodie, Anthurium andreanum, Arabidopsis thaliana, Centaurium erythraea, Hordeum vulgare, and Solanum lycopersicum frontiersin.org. Early studies also indicated the formation of cytokinin 7-glucosides in tobacco, potato, and yellow lupine frontiersin.orgnih.gov.

The presence and levels of these glucosides can vary significantly across different species and even within different cultivars of the same crop frontiersin.orgmdpi.com. While comprehensive quantitative data specifically for this compound across a broad range of plant taxa is less extensive compared to its profiling in radish, the detection of related cytokinin N-glucosides suggests a wider distribution in the plant kingdom, particularly in vascular plants frontiersin.org.

Subcellular Localization and Tissue-Specific Accumulation Patterns

The distribution of this compound within plant tissues and its subcellular localization are crucial for understanding its physiological role. As a glucoside and a cytokinin metabolite, its localization is often linked to cytokinin metabolism and transport pathways annualreviews.orgfrontiersin.orgnih.govannualreviews.org.

Cytokinin N-glucosides, including the structural type of this compound, have been implicated in both storage and transport of cytokinins within the plant annualreviews.orgfrontiersin.orgnih.gov. Their abundance in xylem suggests a potential role in long-distance transport frontiersin.orgnih.gov. Subcellular localization studies of cytokinin metabolites in plants like Arabidopsis and barley have provided insights into their distribution patterns within cellular compartments, including vacuoles and the cell exterior frontiersin.orgnih.gov.

While specific data on the subcellular localization of this compound itself is limited in the provided context, research on related cytokinin glucosides indicates that they can accumulate in vacuoles, potentially serving as a storage form frontiersin.orgnih.gov. Their presence in the cell exterior and xylem sap also points to their mobility within the plant frontiersin.orgnih.gov. The specific localization of enzymes involved in cytokinin metabolism, including glucosylation and deglucosylation, also influences where compounds like this compound are likely to be found and accumulate within different tissues and cellular compartments frontiersin.orgnih.gov.

Studies on radish have shown varying levels of different compounds, including glucosinolates, in different tissues such as roots, leaves, and seeds mdpi.comfrontiersin.orgresearchgate.netresearchgate.net. For instance, glucosinolate content can differ significantly between radish leaves and taproots and across different developmental stages frontiersin.org. While these studies primarily focus on other glucosinolates, the methodologies used for tissue separation and analysis are applicable to the study of this compound's tissue-specific accumulation in radish mdpi.comfrontiersin.org.

The distribution of mechanical tissues and storage parenchyma in different plant organs like roots, stems, and leaves also provides a general context for where various compounds might be stored or transported biosmartnotes.combiologydiscussion.comslideshare.netuvigo.es. Storage parenchyma, for example, is widespread in roots, stems, leaves, seeds, and fruits and is known to store carbohydrates, proteins, and lipids uvigo.es. While this compound is a cytokinin metabolite and not a primary storage compound like starch or protein, its accumulation patterns can be influenced by the presence and distribution of tissues involved in metabolism, transport, and storage.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5463180 |

| Zeatin | 449132 |

| Zeatin riboside | 5463181 |

| Glucoraphasatin | 53477836 |

| Isopentenyladenine | 60785 |

| Indole-3-acetic acid | 802 |

| Abscisic acid | 5280588 |

Data Table: Endogenous this compound Concentration in Radish Seed

| Plant Species | Tissue | Concentration (g/g tissue) | Method |

| Raphanus sativus | Seed | 6.8 x 10-7 | GC-MS with deuterium-labelled standards core.ac.uk |

Data Table: Total Glucosinolate Content in Radish Tissues

| Radish Accession | Tissue | Developmental Stage | Total Glucosinolate Content (µmol/g DW) |

| 'SQY' | Leaf | 7 DAG | 1.259 frontiersin.org |

| 'SQY' | Leaf | 63 DAG | 179.336 frontiersin.org |

| 'SQY' | Taproot | 7 DAG | 11.990 frontiersin.org |

| 'SQY' | Taproot | 42 DAG | 232.458 frontiersin.org |

| '55' | Leaf | 7 DAG | Data not explicitly available in snippet |

| '55' | Leaf | 63 DAG | Data not explicitly available in snippet |

| '55' | Taproot | 7 DAG | Data not explicitly available in snippet |

| '55' | Taproot | 42 DAG | Data not explicitly available in snippet |

Note: Data for '55' accession not fully available in provided snippets, but total glucosinolate content varied in taproots from 11.990 to 232.458 µmol/g DW across developmental stages. frontiersin.org

Biosynthetic and Interconversion Pathways of Raphanatin

Enzymatic Formation of Raphanatin from Zeatin and Related Cytokinins

This compound is formed enzymatically from the active cytokinin trans-zeatin (B1683218). frontiersin.orgrsc.orgcore.ac.uk When zeatin is supplied exogenously to plant tissues, it is converted into various metabolites, including several glucosides. This compound, identified as 7-β-D-glucopyranosylzeatin, is one such metabolite. rsc.orgcore.ac.uk This glucosylation reaction is catalyzed by specific enzymes known as cytokinin glucosyltransferases. frontiersin.orgfrontiersin.org While zeatin is a primary substrate, these enzymes can also glucosylate other related cytokinins, such as 6-benzylaminopurine (B1666704) (BAP), forming analogous 7-glucosides. frontiersin.orgrsc.organnualreviews.org

Genetic and Molecular Regulation of this compound Biosynthetic Enzymes

The genes encoding cytokinin N-glucosyltransferases, such as UGT76C1 and UGT76C2 in Arabidopsis, are subject to genetic and molecular regulation. frontiersin.orgoup.comresearchgate.net Studies involving knockout mutants and overexpression lines of these genes have demonstrated their role in regulating cytokinin homeostasis. oup.com For instance, the accumulation levels of cytokinin N-glucosides, including those structurally related to this compound, were significantly altered in these transgenic lines. oup.com This indicates that the expression levels and activity of these UGT genes directly influence the rate of cytokinin glucosylation and thus the production of compounds like this compound. oup.com

While the precise details of the transcriptional and translational regulation specific to the enzymes forming this compound are still being elucidated, the expression of UGT genes involved in cytokinin glucosylation is known to be tissue- and developmentally specific. mdpi.com Furthermore, like other genes involved in metabolic pathways, their expression can be influenced by various factors, including hormonal signals and environmental cues. lumenlearning.comnih.gov

This compound's Role in Cytokinin Homeostasis and Inactivation

Cytokinin glucosylation, leading to the formation of conjugates like this compound, plays a significant role in maintaining cytokinin homeostasis in plants. frontiersin.orgfrontiersin.orgoup.commdpi.com Cytokinin homeostasis refers to the plant's ability to regulate the levels of active cytokinin hormones to ensure proper growth and development. mdpi.com

This compound and other cytokinin N-glucosides are generally considered biologically inactive forms of cytokinins. frontiersin.orgfrontiersin.orgfu-berlin.deresearchgate.net Unlike O-glucosides, which can often be readily converted back to active cytokinin bases by β-glucosidases, N-glucosides are typically more resistant to enzymatic hydrolysis. frontiersin.orgoup.comfu-berlin.de This stability has led to the perception of N-glucosides, including this compound, as terminal products of irreversible deactivation. frontiersin.org

The accumulation of this compound and other N-glucosides, particularly in response to cytokinin overabundance or exogenous application, supports their role as a mechanism for fast attenuation of active cytokinin levels. frontiersin.org They serve as a storage form, sequestering active cytokinins and preventing them from interacting with cytokinin receptors. frontiersin.orgfrontiersin.orgfu-berlin.de The high abundance of N-glucosides in some species and their accumulation under conditions of high cytokinin levels highlight their importance in buffering cellular cytokinin concentrations. frontiersin.orgfrontiersin.org

While traditionally viewed as irreversibly inactive storage forms, some recent data suggest that N7- and N9-glucosides can be metabolized in vivo, potentially releasing free cytokinin bases, although the enzymes responsible for this hydrolysis in many species, including Arabidopsis, have not been fully identified. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov Nevertheless, their primary established role remains that of inactivated and storage forms contributing to the regulation of active cytokinin pools. frontiersin.orgfrontiersin.orgresearchgate.netfishersci.atfishersci.caannualreviews.org

This compound: Biosynthesis, Interconversion, and Reactivation Pathways

This compound, also known as cis-zeatin-7-N-glucoside, is a naturally occurring chemical compound identified as a metabolite of the cytokinin zeatin. It is particularly noted for its presence in radish (Raphanus sativus), from which its name is derived bovinedb.cactdbase.org. This compound is characterized as a 7-glucosyl conjugate of zeatin, where a glucose moiety is attached to the N-7 position of the purine (B94841) ring of zeatin bovinedb.ca. Its identification as an endogenous cytokinin in radish seed was achieved through techniques such as GC-MS using deuterium-labelled standards.

The biosynthesis of cytokinins, the precursors to this compound, primarily occurs through two main pathways: the adenosine (B11128) phosphate (B84403)–isopentenyltransferase (IPT) pathway and the tRNA–IPT pathway. The former leads to the formation of trans-zeatin isomers, while the latter provides cis-isomers through tRNA degradation. Cytokinin nucleotides, formed via the adenosine phosphate–IPT pathway, can undergo hydroxylation to form trans-zeatin nucleotides. These pathways ultimately lead to the production of active cytokinin bases like zeatin.

This compound is formed as a metabolite of zeatin. When zeatin is supplied exogenously to plants like excised radish seedlings, this compound is isolated as a major stable metabolite bovinedb.ca. This conversion involves the glucosylation of zeatin. The formation of cytokinin N-glucosides, including the N7-glucosides like this compound, is considered a mechanism for the deactivation and storage of active cytokinins in plants ctdbase.org. Studies have shown that following the application of exogenous cytokinins or overexpression of cytokinin biosynthetic genes, there is an increase in the formation of N7-glucosides, suggesting their role in rapidly attenuating active cytokinin levels. This compound, as 7-glucosylzeatin, is considered a storage form of cytokinin ctdbase.org.

The interconversion of cytokinin forms is a dynamic process in plants. Exogenous cytokinin bases can be converted into 9-ribosides and riboside 5'-phosphates (nucleotides), while exogenous cytokinin ribosides can yield cytokinin bases and nucleotides. Enzymes such as cytokinin glucosyl transferases are key regulators in the formation of glucosylated cytokinins. These enzymes catalyze the transfer of a glucose moiety to the cytokinin base, leading to the formation of conjugates like this compound. The persistence of glucosides like this compound for extended periods in plant tissues, while other cytokinin forms are rapidly metabolized, further supports their role as stable storage compounds.

Mechanisms of Reactivation Through Hydrolysis of Glucosylated Cytokinins

While the formation of N-glucosides renders cytokinins biologically inactive, these conjugates can serve as a reservoir of active hormones. Reactivation of glucosylated cytokinins occurs through hydrolysis, which cleaves the glucose moiety and releases the biologically active cytokinin base. Recent research indicates that cytokinin N-glucosides, including trans-zeatin N7- and N9-glucosides, can be metabolized in vivo, efficiently releasing free cytokinin bases. This hydrolysis is likely responsible for observed biological activities attributed to these conjugates in various bioassays.

Studies have demonstrated the conversion of N9-glucosides of various cytokinins back to their active forms in plants like maize roots. While a specific maize enzyme, Zm-p60.1, was shown to hydrolyze trans-zeatin N9-glucoside in vitro, it did not hydrolyze trans-zeatin N7-glucoside, the linkage present in this compound. This suggests the existence of other enzymes responsible for the hydrolysis of N7-glucosides, facilitating the release of active zeatin from this compound. The efficient conversion of applied sugar conjugates, including tZ N7- and N9-glucosides, into the trans-zeatin free base within minutes in Arabidopsis seedlings highlights the rapid nature of this reactivation mechanism.

Molecular Mechanisms of Raphanatin S Biological Role in Plants

Interaction with Cytokinin Receptors and Downstream Signal Transduction

Cytokinins exert their effects by interacting with specific histidine kinase receptors located in plant cells. wikipathways.orgunivr.ituniprot.org AHK4 (also known as CRE1 or WOL) is a well-characterized cytokinin receptor in Arabidopsis thaliana. univr.ituniprot.org Upon cytokinin binding, these receptors initiate a phosphorelay signal transduction pathway. wikipathways.orgunivr.it This pathway involves the transfer of phosphate (B84403) groups through a series of proteins, including Histidine Phosphotransfer Proteins (AHPs) and response regulators (ARRs), ultimately leading to changes in gene expression and cellular responses. wikipathways.orgunivr.it

AHK4 functions as a cytokinin receptor and transmits signals downstream. uniprot.org It undergoes ATP-dependent autophosphorylation upon cytokinin binding, and the phosphate group is then transferred to a conserved aspartate residue in its receiver domain. uniprot.org This process activates the phosphorelay, which involves feeding phosphate to HPt proteins and activating subsequent cascades. uniprot.org In the absence of cytokinin, AHK4 can remove phosphate from HPt proteins, thus decreasing the system's phosphoload. uniprot.org AHK4 has been shown to bind to various isoprenoid-type cytokinins, including trans-zeatin (B1683218) and isopentenyladenine, as well as other derivatives. uniprot.org While the specific interaction of Raphanatin with AHK4 or other cytokinin receptors hasn't been explicitly detailed in the provided search results, its classification as an endogenous cytokinin suggests it likely interacts with these or similar receptors to elicit its biological effects. nih.gov Cytokinin signaling through receptors like AHK4 is crucial for various developmental processes, including meristem establishment and vascular tissue formation. uniprot.org

Influence on Cellular Processes and Plant Development at a Mechanistic Level

Cytokinins, in general, are known to influence fundamental cellular processes that underpin plant development. agrithority.com

Molecular Contributions to Cell Division and Elongation Processes

Cytokinins play a crucial role in promoting cell division, particularly in meristematic tissues, which are the primary growth regions in plants. agrithority.combbc.co.uk They stimulate cell division by activating cyclin-dependent kinases and increasing nucleotide production. scitechnol.com The process of cell division involves DNA synthesis, mitosis, and cytokinesis. jmbfs.org While auxin is involved in DNA synthesis and mitosis, cytokinins like kinetin (B1673648) are known to control cytokinesis. jmbfs.org The coordinated action of auxin and cytokinin in appropriate ratios is essential for optimal cell division and growth. jmbfs.org Hormones, including auxins, also stimulate cell elongation, contributing to stem growth. agrithority.combbc.co.ukscitechnol.com The precise molecular mechanisms by which this compound specifically influences these processes would likely involve its interaction with the cytokinin signaling pathway, leading to the regulation of genes and proteins involved in cell cycle progression and cell wall modification.

Participation in Sink Establishment and Strength during Seed Development

Developing seeds are significant sinks for photoassimilates, and cytokinins are considered key drivers of seed yield, influencing both seed number and size. researchgate.netnih.gov Within the seed, trans-zeatin, another cytokinin, plays a key role in sink establishment and may contribute to sink strength. researchgate.netnih.gov Sink strength refers to the capacity of a sink organ to attract and utilize photoassimilates. frontiersin.org Cytokinins have been shown to regulate source-sink relationships, affecting photosynthesis and sucrose (B13894) transport. frontiersin.org They can positively impact photosynthetic rates in source leaves, leading to increased sugar production. frontiersin.org Furthermore, localized cytokinin production can create a localized sink, modulating nutrient mobilization. frontiersin.org Enzymes like invertases and sucrose synthase, involved in sugar metabolism, are important determinants of sink strength and can be influenced by hormones like gibberellins (B7789140) and cytokinins. frontiersin.org Given that this compound is found as an endogenous cytokinin in radish seeds, it is plausible that it participates in the complex hormonal regulation of sink establishment and strength during seed development, potentially by influencing sugar transport and metabolism within the seed tissues. nih.gov

Chemical Synthesis and Derivative Research

Chemical Synthesis Methodologies for Raphanatin and Deuterium-Labeled Analogs

The complete structure of this compound was confirmed through chemical synthesis, establishing it as the 7-β-D-glucopyranoside of zeatin. rsc.orgrsc.org An unambiguous synthesis route for 7-β-D-glucopyranosylzeatin (this compound) has been described. rsc.org This method essentially followed a route previously used for the synthesis of 7-β-D-glucofuranosides of zeatin and 6-benzylaminopurine (B1666704) (6-BAP). rsc.org A key step involved a fusion reaction between penta-O-acetylglucopyranoside and 4-bromo-5-nitroimidazole. rsc.org Subsequent steps involved the displacement of a 6-chloro-substituent. For the synthesis of the 6-benzylaminopurine analogue, benzylamine (B48309) was used, while for this compound, trans-4-amino-2-methylbut-2-enol was employed. rsc.org Optimal conditions for the initial fusion reaction with penta-O-acetylglucopyranoside and 4-bromo-5-nitroimidazole necessitated the use of concentrated sulfuric acid as a catalyst. rsc.org

General methods for preparing N7-alkylated purines, which share the N7 glycosidic linkage found in this compound, include the alkylation of purine (B94841) derivatives with alkyl halides under basic conditions. nih.govacs.org However, this approach often results in a mixture of both N7 and N9 isomers, with the N9 regioisomer typically being more thermodynamically stable and predominant. nih.govacs.org Achieving regioselective substitution at the N7 position of the purine ring represents a less explored area of purine chemistry. nih.gov A more recent method for regioselective N7 tert-alkylation of 6-substituted purines involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide catalyzed by SnCl4. nih.govacs.org While demonstrated for tert-butyl groups, this highlights advancements in achieving N7 regioselectivity. nih.govacs.org

Deuterium-labeled compounds are valuable as internal standards for accurate quantification using techniques like gas chromatography-mass spectrometry (GC-MS). oup.comcapes.gov.br Although specific synthetic routes for deuterium-labeled this compound are not extensively detailed in the provided sources, the general preparation of deuterium-labeled compounds can be achieved through methods such as selective H-D exchange reactions. mdpi.comprinceton.edu A Pd/C-Al-D2O catalytic system has been described for chemo/regioselective H-D exchange in various organic molecules. mdpi.com This method utilizes D2O as the deuterium (B1214612) source, with D2 gas generated in situ from the reaction of aluminum and D2O, catalyzed by palladium. mdpi.com Custom synthesis of stable isotope-labeled compounds, including deuterium-labeled ones, is also a common approach for obtaining specific labeled molecules like potential this compound analogs for research purposes. medchemexpress.eumedchemexpress.comcdnisotopes.com

Structure-Activity Relationship (SAR) Investigations of Glucosylated Cytokinins Relevant to this compound's Function

This compound is a member of the glucosylated cytokinins, specifically an N-glucoside where glucose is attached to the N7 position of the purine ring of zeatin. rsc.orgrsc.orgoup.com Structure-Activity Relationship (SAR) studies on glucosylated cytokinins provide insights into how the position and type of glycosylation affect biological activity, which is highly relevant to understanding this compound's function.

Generally, N-glucosides of cytokinins, including those glucosylated at the N7 and N9 positions, are considered to be biologically inactive or to possess significantly reduced activity compared to the free base forms in various bioassays. oup.comtheses.czplos.orgnih.govnih.gov This is in contrast to O-glucosides, where the glucose is attached to the hydroxyl group of the side chain (as in zeatin-O-glucoside), which are often viewed as storage forms that can be converted back to active cytokinins by β-glucosidases. oup.comtheses.czmdpi.com The formation of N-glucosides is considered an irreversible deactivation mechanism in plants and represents a relatively recent evolutionary development for cytokinin deactivation. oup.comnih.gov

SAR studies have shown that the presence of a sugar moiety, such as glucose, can significantly impact cytokinin activity. For example, in studies investigating the cytotoxic activity of cytokinin ribosides, replacing the ribose with glucose or other sugar mimetics like THP and THF led to a notable decrease or complete loss of activity. theses.cz This supports the general observation that glucosylation often leads to reduced biological potency.

The specific position of glucosylation on the purine ring is also critical for activity. While N9-glucosides are common metabolites, N7-glucosides like this compound are considered unusual. annualreviews.org Studies have indicated that cytokinin 7-glucosides exhibit very low activity in bioassays. annualreviews.org The structure of cytokinin receptors, such as AHK4 in Arabidopsis, plays a role in determining which cytokinin forms are biologically active, and structural features like N9-ribosylation can prevent hormonal activity due to steric hindrance in the binding site. nih.gov This suggests that the N7 glucosylation in this compound likely prevents effective binding to cytokinin receptors, contributing to its classification as a deactivated form.

Advanced Analytical and Methodological Approaches in Raphanatin Research

Optimization of Extraction Procedures for Raphanatin from Complex Plant Matrices

The efficient extraction of this compound from plant tissues is a critical initial step in its analysis. Plant matrices are complex, containing a wide variety of compounds that can interfere with downstream analysis. Optimization of extraction procedures aims to maximize the yield of this compound while minimizing the co-extraction of interfering substances.

Conventional extraction techniques commonly employed for bioactive compounds from plants include maceration, Soxhlet extraction, and hydrodistillation scielo.briipseries.org. These methods often involve the use of various solvents, temperature, and agitation to enhance extraction efficiency iipseries.org. For instance, maceration involves mixing solid plant material with an appropriate organic solvent scielo.br.

Emerging techniques have also been explored to overcome limitations of conventional methods, such as long extraction times, high solvent consumption, and potential degradation of heat-labile compounds scielo.br. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), Pressurized Liquid Extraction (PLE), and Pulsed Electric Field (PEF) scielo.brarcjournals.orgmdpi.com. Enzyme-assisted extraction is another technique used to break down plant cell walls and improve the release of bound compounds, potentially increasing extraction yields scielo.briipseries.org. Pulsed Electric Field (PEF) can be applied as a pre-treatment to increase the permeability of cell membranes, facilitating the extraction of compounds from the solid matrix scielo.br.

Factors influencing extraction efficiency from plant matrices include the nature of the solvent, temperature, and extraction time arcjournals.orggreenpharmacy.info. Optimization of these parameters is typically performed through experimental trials to determine the conditions that yield the highest recovery of the target compound arcjournals.org.

Chromatographic Separation and Purification Techniques for this compound Isolation (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are indispensable for separating this compound from other extracted plant compounds and for its subsequent purification. Various chromatographic methods have been applied in the study of cytokinins, including this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique routinely used for the purification of organic compounds nih.gov. Reversed-phase HPLC and ion-exchange chromatography are methods used for purifying compounds like trans-Zeatin-7-glucoside (this compound) from plant tissues clinisciences.com. HPLC coupled with diode array detection can be used for quantification of cytokinin levels mdpi.com.

Gas Chromatography (GC) is another separation technique suitable for volatile and semi-volatile organic molecules thermofisher.com. GC has been used extensively in cytokinin analysis canterbury.ac.nz.

Other chromatographic methods employed in the purification of plant extracts containing cytokinins include paper chromatography and thin-layer chromatography (TLC) nih.govcanterbury.ac.nzannualreviews.org. Column chromatography using materials such as Sephadex LH-20 and ion-exchange cellulose (B213188) phosphate (B84403) paper chromatography have also been utilized as purification steps prior to analysis canterbury.ac.nzoup.com. Immunoaffinity purification is another technique that can be used for purifying cytokinin complexes from samples before analysis by methods like HPLC and radioimmunoassay mdpi.com.

Mass Spectrometry-Based Identification and Quantitative Analysis (e.g., GC-MS with Deuterium-Labeled Internal Standards)

Mass spectrometry (MS) is a key technique for the identification and quantitative analysis of this compound. When coupled with chromatography, such as Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful tool for analyzing complex mixtures thermofisher.comchromatographyonline.comresearchgate.net.

GC-MS has been specifically used for the identification and quantitation of this compound as an endogenous cytokinin in radish seed mdpi.comcore.ac.ukcapes.gov.br. Qualitative analysis using GC-MS relies on the mass ion detected, which can indicate the molecular weight of the analyte, and the fragmentation pattern observed in the mass spectrum, which can provide structural information chromatographyonline.comlibretexts.org.

For quantitative analysis, GC-MS allows for the determination of the amount of an analyte in a mixture chromatographyonline.comlibretexts.orglucideon.com. The peak height and area under the peak in a chromatogram are proportional to the amount of analyte injected libretexts.org. For high accuracy and precision in quantitative work, the use of internal standards is recommended libretexts.org. Deuterium-labeled standards have been used as internal standards for the quantitation of this compound by GC-MS core.ac.ukcapes.gov.br. Different modes of analysis in GC-MS, such as Total Ion Chromatogram (TIC), Extracted Ion Chromatogram (EIC), and Selected Ion Monitoring (SIM), can be used for both qualitative and quantitative analysis chromatographyonline.com.

Application of Radiotracer Techniques for Metabolic Flux Analysis in vivo and in vitro

Radiotracer techniques have been instrumental in studying the metabolism of cytokinins, including the formation of this compound. These techniques allow researchers to track the movement and transformation of labeled compounds within biological systems, providing insights into metabolic pathways and fluxes.

Studies have utilized radiolabeled zeatin, such as [³H]-zeatin and [8-¹⁴C]-zeatin, to investigate cytokinin metabolism in plants like radish and maize nih.govoup.com. By applying labeled zeatin to seedlings and analyzing the metabolites formed over time, researchers could identify compounds like zeatin-7-glucoside (this compound) as a major metabolite nih.gov. This approach helps in understanding the metabolic fate of cytokinins and the dynamics of their conversion into different forms, including storage forms like this compound annualreviews.org.

Metabolic flux analysis (MFA), often utilizing isotope labeling experiments with stable isotopes like ¹³C, has become a powerful tool to quantitatively assess metabolic fluxes within biological networks researchgate.netvanderbilt.eduembopress.orgcreative-proteomics.com. While the provided search results specifically mention ¹³C-MFA in the context of general metabolic studies and not explicitly for this compound, the principle of using labeled precursors to trace metabolic pathways and quantify reaction rates is directly applicable to studying this compound biosynthesis and metabolism in vivo and in vitro. Isotope labeling experiments provide information on intracellular fluxes, particularly in complex pathways creative-proteomics.com.

Spectroscopic Characterization Methods for Structural Elucidation and Confirmation

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound. Techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide crucial information about the chemical structure, functional groups, and purity of a compound labmanager.comrockymountainlabs.comyoutube.comamazon.inresearchgate.net.

UV-Vis spectroscopy provides information about electronic transitions in molecules and is useful for studying conjugated systems rockymountainlabs.comyoutube.com. It can also be used for qualitative and quantitative analysis and to detect impurities labmanager.comyoutube.com.

IR spectroscopy measures the absorption of infrared radiation by a molecule, revealing the functional groups present and providing insights into its structure rockymountainlabs.comyoutube.com. It provides a molecular fingerprint through absorption patterns labmanager.com.

NMR spectroscopy focuses on the magnetic properties of atomic nuclei and is a powerful technique for determining the complete molecular structure of organic compounds rockymountainlabs.comamazon.inresearchgate.netnih.gov. ¹H NMR and ¹³C NMR provide information about the environment of hydrogen and carbon atoms, respectively iiserkol.ac.insemanticscholar.org. Two-dimensional NMR techniques like COSY, HETCOR, and NOESY are used to establish connectivity and spatial relationships between atoms, aiding in complex structure elucidation iiserkol.ac.in. NMR is considered the domain for full de novo structure identification nih.gov.

While specific spectroscopic data for this compound were not detailed in the search results, these methods are standard for the characterization and confirmation of the structure of isolated natural products like this compound amazon.inresearchgate.nete-bookshelf.de. Combining information from UV-Vis, IR, and NMR spectra, often along with mass spectrometry data, allows for comprehensive structural elucidation youtube.comresearchgate.netnih.gov.

Future Directions and Uncharted Research Avenues

Comprehensive Elucidation of the Entire Raphanatin Metabolic Network

While this compound is known to be a metabolite of zeatin and can be converted back to active cytokinins, the complete network of its biosynthesis, degradation, and interconversion with other plant compounds is not fully elucidated researchgate.netresearchgate.net. Identifying all the enzymes involved in these processes, the genes encoding them, and the regulatory mechanisms controlling their activity are critical steps. This includes understanding the enzymes responsible for the hydrolysis of this compound to release active zeatin, as well as potential glycosyltransferases that might form other this compound conjugates researchgate.netresearchgate.net. Research is needed to map these enzymatic steps and understand the flux of this compound through different metabolic branches under various physiological conditions and developmental stages in plants. Elucidating these pathways often involves correlating gene expression with metabolite accumulation and isolating pathway enzymes nsf.gov.

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics, Proteomics) for Systems-Level Understanding of this compound

A comprehensive understanding of this compound's role requires integrating data from multiple "omics" disciplines. Metabolomics can provide a global snapshot of small molecules within a biological system, revealing how this compound levels correlate with other metabolites under different conditions bovinedb.camdpi.com. Transcriptomics can identify genes whose expression patterns are correlated with this compound levels or the activity of enzymes in its metabolic pathway mdpi.comnih.govnih.gov. Proteomics can identify and quantify the proteins involved in this compound metabolism and transport, as well as proteins that interact with this compound or its metabolic enzymes mdpi.combiocat.comnih.gov.

Integrating these datasets through systems biology approaches can help construct a holistic model of this compound's biological context nih.govnih.gov. This can reveal regulatory networks, identify key enzymes or transporters, and provide insights into how this compound influences or is influenced by broader cellular processes. Such integrated approaches are becoming increasingly important for understanding complex biological systems researchgate.netscitechnol.commdpi.com.

Advanced Structural Biology Studies of this compound-Interacting Proteins

Understanding how proteins recognize, bind, and act upon this compound at a molecular level is crucial. This involves structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) to determine the three-dimensional structures of enzymes that synthesize, modify, or degrade this compound, as well as any potential receptor proteins acs.orgunimi.itmdpi.comnih.gov.

Determining the crystal structures of this compound-interacting enzymes, both in their free form and in complex with this compound or its analogs, can provide detailed information about binding sites, catalytic mechanisms, and conformational changes upon substrate binding mdpi.com. This structural information is invaluable for understanding enzyme function and for the rational design of chemical probes or inhibitors. While structural studies have been performed on various metabolic enzymes, specific studies focusing on this compound-modifying enzymes are needed.

Development of Novel Chemical Probes and Enzyme Inhibitors for this compound Metabolism Studies

To precisely study the functions and dynamics of this compound metabolism, the development of specific chemical tools is essential nih.govnih.govoicr.on.ca. This includes the synthesis of novel chemical probes that can selectively bind to this compound or its associated enzymes, allowing for their detection, visualization, or activity monitoring in complex biological samples nih.govnih.govthermofisher.com.

Furthermore, the development of specific enzyme inhibitors targeting key enzymes in this compound's metabolic pathway would be powerful tools to perturb its levels and observe the downstream effects on plant growth and development wikipedia.orglibretexts.orglibretexts.orgsavemyexams.combioninja.com.au. Such inhibitors could help dissect the physiological roles of this compound and its interconversions. The design of these probes and inhibitors can be guided by the structural information obtained from advanced structural biology studies.

Q & A

Q. What are the established protocols for isolating and synthesizing Raphanatin, and what analytical methods validate its purity?

this compound isolation typically involves solvent extraction from plant tissues (e.g., Raphanus sativus), followed by chromatographic purification using silica gel or HPLC. Synthesis protocols, as described by Parker et al. (1973), involve cyclization reactions of precursor molecules under controlled pH and temperature. Structural validation relies on NMR, mass spectrometry (MS), and X-ray crystallography, with purity assessed via HPLC retention times and UV-Vis spectral consistency .

Q. What are the primary biological activities of this compound, and how are these assays designed?

Bioactivity studies often focus on this compound’s role as a cytokinin analog, testing its effects on plant cell division or senescence. Assays include in vitro cell culture models (e.g., tobacco callus growth assays) and in planta experiments with mutant lines lacking endogenous cytokinins. Dose-response curves and negative controls (e.g., solvent-only treatments) are critical for distinguishing specific activity from background noise .

Q. How do researchers address variability in this compound yield across extraction methods?

Yield optimization requires systematic comparison of parameters: solvent polarity (e.g., methanol vs. ethanol), extraction duration, and tissue homogenization techniques. Statistical tools like ANOVA or response surface methodology (RSM) identify significant variables, while reproducibility is ensured by triplicate experiments and inter-lab validation .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s dual role as a growth promoter and inhibitor in different plant tissues?

Contradictory observations may stem from tissue-specific receptor affinities or concentration-dependent effects. Advanced methodologies include:

- Transcriptomic profiling to identify differentially expressed genes under this compound treatment.

- Receptor-binding assays (e.g., surface plasmon resonance) to measure affinity for cytokinin receptors like AHK3.

- Metabolomic tracking to assess downstream metabolites (e.g., zeatin) influenced by this compound .

Q. How can conflicting data on this compound’s stability under environmental stress be reconciled?

Discrepancies in stability studies (e.g., pH or UV degradation rates) often arise from uncontrolled variables like light exposure or oxygen levels. Researchers should:

Q. What strategies improve the specificity of this compound detection in complex biological matrices?

Co-eluting compounds in plant extracts can interfere with detection. Solutions include:

- Tandem mass spectrometry (MS/MS) with selective ion monitoring.

- Isotope dilution assays using deuterated this compound as an internal standard.

- Immunoaffinity chromatography with antibodies raised against this compound derivatives .

Methodological Frameworks for Research Design

How to formulate a research question addressing this compound’s ecological role using the PICOT framework?

- Population : Plant species with documented this compound presence (e.g., Brassicaceae).

- Intervention : Exogenous this compound application at varying concentrations.

- Comparison : Untreated controls or alternative cytokinins (e.g., kinetin).

- Outcome : Biomass accumulation, flowering time, or stress tolerance metrics.

- Time : Short-term (7–14 days) vs. long-term (30+ days) effects. This structure ensures clarity and testability while aligning with ecological research goals .

Q. What criteria (FINER) validate a study on this compound’s industrial potential without commercial bias?

- Feasible : Access to sufficient plant material and analytical infrastructure.

- Interesting : Novelty in exploring understudied cytokinin analogs.

- Novel : Focus on this compound’s unique structural features (e.g., side-chain modifications).

- Ethical : Sustainable sourcing of plant materials.

- Relevant : Contribution to agrochemical innovation or plant physiology knowledge .

Data Interpretation and Reporting

Q. How to analyze contradictory results in this compound’s bioactivity across cell lines?

- Perform meta-analysis of published datasets to identify confounding variables (e.g., cell line genotype, culture media composition).

- Apply multivariate regression to isolate this compound-specific effects from matrix interactions.

- Discuss limitations in generalizability due to model system constraints .

Q. What are the best practices for reporting negative results in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.